molecular formula C17H13NO4 B4426535 N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide

N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide

Cat. No.: B4426535
M. Wt: 295.29 g/mol
InChI Key: JHBIEUATKFBAPX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a prop-2-ynoxybenzamide group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Prop-2-ynoxy Group: This step involves the reaction of propargyl alcohol with the benzodioxole derivative under basic conditions to form the prop-2-ynoxy group.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 4-aminobenzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzodioxole moiety to dihydrobenzodioxole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodioxole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. It modulates biochemical pathways by inhibiting enzyme activity or binding to specific receptors, leading to changes in cellular processes. For example, it has been shown to affect microtubule assembly, leading to mitotic blockade and cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide is unique due to its prop-2-ynoxy group, which imparts distinct chemical reactivity and potential biological activity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-9-20-14-6-3-12(4-7-14)17(19)18-13-5-8-15-16(10-13)22-11-21-15/h1,3-8,10H,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBIEUATKFBAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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